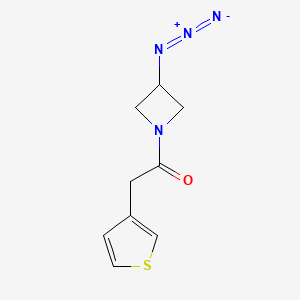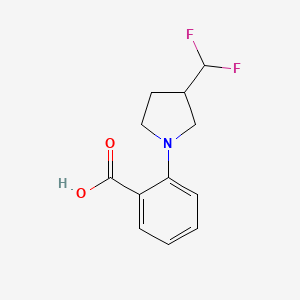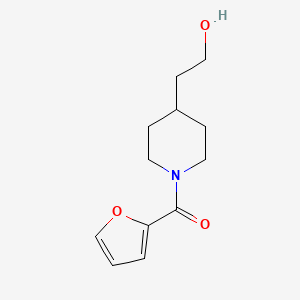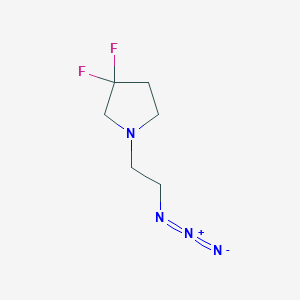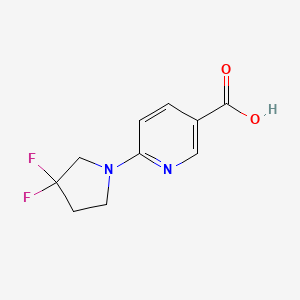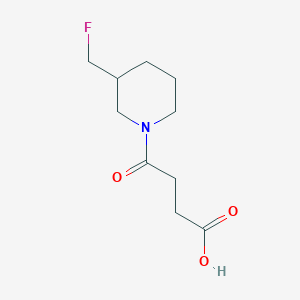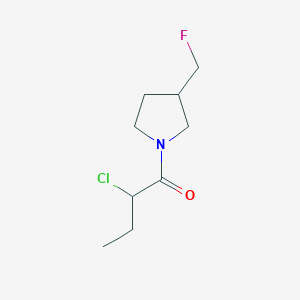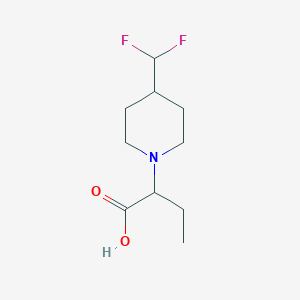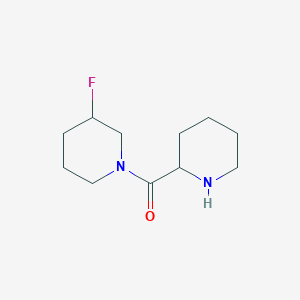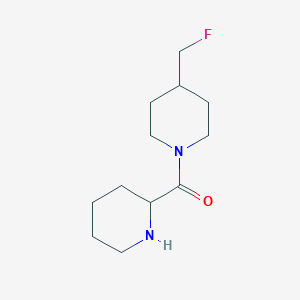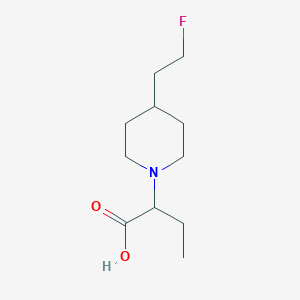
2-(4-(2-フルオロエチル)ピペリジン-1-イル)ブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Fluoroethyl)piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H20FNO2 and its molecular weight is 217.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-Fluoroethyl)piperidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-Fluoroethyl)piperidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:抗がん剤
フッ素化されたものも含めて、ピペリジン誘導体は、がんの進行に関与する生体標的に作用できるため、抗がん剤として使用されています。 フッ素原子の存在は、化合物の安定性とその標的との相互作用を強化する可能性があります .
抗ウイルス研究
これらの化合物は、抗ウイルス特性についても研究されています。 ピペリジン誘導体の構造的特徴は、ウイルス複製過程を阻害するように最適化できます .
抗マラリア活性
マラリアとの闘いにおいて、ピペリジン誘導体は、マラリア原虫のライフサイクルを妨げる能力があるため、可能性を示しています .
抗菌および抗真菌用途
ピペリジン誘導体の構造的多様性により、それらは、さまざまな病原体を標的にする抗菌剤および抗真菌剤として作用することができます .
神経疾患:アルツハイマー病の研究
これらの化合物は、神経伝達物質系に影響を与えることで、特にアルツハイマー病の治療法の開発において、神経学的な用途があります .
鎮痛および抗炎症特性
ピペリジン誘導体は、鎮痛作用と抗炎症作用が知られており、痛みを軽減し、炎症を管理するための候補となっています .
精神疾患:抗精神病薬の用途
特性
IUPAC Name |
2-[4-(2-fluoroethyl)piperidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-2-10(11(14)15)13-7-4-9(3-6-12)5-8-13/h9-10H,2-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUVLNMGWJCDQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


